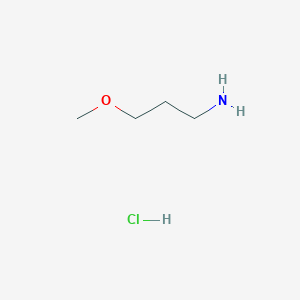

3-Methoxypropan-1-amine hydrochloride

Description

Significance and Research Trajectory of Aminoether Derivatives

Aminoether derivatives, a class of organic compounds characterized by the presence of both an amine and an ether functional group, hold a significant position in various scientific fields. The dual functionality of these molecules imparts unique chemical properties, such as polarity, hydrogen bonding capability, and nucleophilicity, making them versatile building blocks in organic synthesis and materials science. solubilityofthings.com Their structure allows for diverse applications, from serving as intermediates in the production of pharmaceuticals and agrochemicals to acting as corrosion inhibitors and agents in water treatment. univarsolutions.comatamanchemicals.com The research trajectory of aminoether derivatives has been marked by a continuous exploration of their synthetic utility and functional applications. In medicinal chemistry, for instance, incorporating an aminoether moiety into a drug candidate can influence its solubility, metabolic stability, and target-binding affinity. solubilityofthings.com In polymer chemistry, these compounds are used to create specialized polymers and resins. The ongoing investigation into aminoether derivatives continues to yield novel applications, driven by the need for advanced materials and more effective therapeutic agents.

Overview of the Compound's Role in Modern Chemical and Biological Sciences

3-Methoxypropan-1-amine hydrochloride, the hydrochloride salt of 3-methoxypropylamine (B165612) (MOPA), is a key compound within the aminoether family. Its molecular structure, featuring a methoxy (B1213986) group on a propanamine backbone, makes it a valuable intermediate and building block in modern chemical research. solubilityofthings.com The hydrochloride salt form enhances its stability and modifies its physical properties compared to the free base.

In organic and medicinal chemistry, this compound serves as a versatile precursor for creating more complex molecular architectures. It is utilized in the synthesis of pharmaceutical intermediates, with research exploring its potential in developing enzyme inhibitors for conditions like Alzheimer's disease. The compound's primary amine group allows for its incorporation into peptoid backbones, introducing methoxy functionality. The electron-donating nature of the methoxy group enhances the molecule's nucleophilic character, making it suitable for a range of synthetic transformations.

Beyond academic and pharmaceutical research, the compound and its free base have practical industrial applications. These include roles in polymer chemistry for synthesizing specialized polymers, as corrosion inhibitors in water treatment and oilfield applications, and in the formulation of emulsions and dispersions through the formation of amine soaps. univarsolutions.comatamanchemicals.com In biological research, it has been used to study enzyme interactions and in enzymatic cascade reactions for the synthesis of chiral compounds.

Historical Context of Related Alkoxyamines in Scientific Inquiry

The scientific inquiry into alkoxyamines (also known as trialkylhydroxylamines) dates back to the early 20th century. rsc.org For a long time, this class of molecules was considered to be of minor interest. rsc.org However, this perception changed dramatically in the 1980s and 1990s. rsc.org A pivotal moment was the discovery in 1985 that alkoxyamines could function as initiators for Nitroxide Mediated Polymerization (NMP), a groundbreaking technique for controlling radical polymerization. rsc.org This discovery sparked a renewed and intense interest in the radical reactivity of certain alkoxyamines. rsc.org

The foundational research for 3-methoxypropylamine, the precursor to the hydrochloride salt, appeared in chemical literature during the 1940s, focusing on methods to introduce methoxy groups into aliphatic amine structures. The industrial importance of the compound grew through the latter half of the 20th century, with research optimizing catalysts and reaction conditions for large-scale production. Since 2000, alkoxyamines have also been established as important substitutes in tin-free radical chemistry, finding use in complex synthetic procedures like the formation of lactones, lactams, and in total synthesis of natural products. rsc.org More recently, their ability to undergo reversible C-ON bond homolysis has been harnessed in the development of smart materials, such as self-healing polymers and dynamic microcrystal assemblies. rsc.org

Compound Data

Chemical Identification

This table provides the key identifiers for this compound and its free base, 3-Methoxypropylamine.

| Identifier | This compound | 3-Methoxypropylamine (Free Base) |

| CAS Number | 18600-41-4 | 5332-73-0 |

| Molecular Formula | C₄H₁₂ClNO | C₄H₁₁NO sigmaaldrich.com |

| Molecular Weight | 125.60 g/mol | 89.14 g/mol sigmaaldrich.com |

| IUPAC Name | 3-methoxy-1-propanamine hydrochloride | 3-methoxypropan-1-amine atamanchemicals.com |

| EC Number | 606-068-3 | 226-241-3 sigmaaldrich.com |

| MDL Number | MFCD20483531 synblock.com | MFCD00014831 sigmaaldrich.com |

| InChI Key | GXNIROADVJTKCR-UHFFFAOYSA-N sigmaaldrich.com | FAXDZWQIWUSWJH-UHFFFAOYSA-N sigmaaldrich.com |

Physicochemical Properties

This table outlines the physical and chemical properties primarily for the free base form, 3-Methoxypropylamine, as it is more extensively documented. The hydrochloride salt is typically a solid. sigmaaldrich.com

| Property | Value (for 3-Methoxypropylamine) |

| Physical State | Liquid fishersci.com |

| Appearance | Colorless to light yellow liquid solubilityofthings.com |

| Odor | Ammonia-like fishersci.com |

| Boiling Point | 117-118 °C (at 733 mmHg) sigmaaldrich.com |

| Melting Point | -65 °C to -71 °C univarsolutions.comfishersci.com |

| Density | 0.874 g/mL (at 25 °C) sigmaaldrich.com |

| Solubility | Completely miscible in water; soluble in alcohols and ethers univarsolutions.comatamanchemicals.com |

| Vapor Pressure | 20 mmHg (at 30 °C) sigmaaldrich.com |

| Flash Point | 24 °C - 27 °C (closed cup) univarsolutions.comsigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNIROADVJTKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502055 | |

| Record name | 3-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18600-41-4 | |

| Record name | 1-Propanamine, 3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanamine, 3-methoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization

Development of Novel Synthetic Pathways for 3-Methoxypropan-1-amine Hydrochloride

The industrial production of 3-Methoxypropan-1-amine, the precursor to its hydrochloride salt, predominantly relies on the catalytic amination of 3-methoxypropanol. This method is valued for its efficiency and is typically performed as a continuous vapor-phase reaction in a fixed-bed reactor system. The process involves vaporizing 3-methoxypropanol with ammonia (B1221849) and hydrogen, which then passes through a reactor containing a heterogeneous catalyst. After the reaction, the product mixture is cooled, and the desired amine is purified through distillation, while unreacted gases are recycled. google.com The final conversion to the hydrochloride salt is a standard acid-base reaction where the amine is treated with hydrochloric acid.

The direct amination of alcohols is a cornerstone of industrial amine synthesis, valued for the wide availability of alcohol feedstocks. tu-darmstadt.de The mechanism generally involves the dehydrogenation of the alcohol on the catalyst surface to form an intermediate aldehyde, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to the primary amine. The efficiency of this "hydrogen-borrowing" or reductive amination process is highly dependent on the catalyst and reaction conditions.

A highly effective catalyst for the synthesis of 3-methoxypropylamine (B165612) from 3-methoxypropanol is a heterogeneous system composed of Copper (Cu) and Cobalt (Co) supported on a mixture of Alumina (Al2O3) and diatomite. google.comgoogle.com This multi-component catalyst is designed to optimize both activity and selectivity. Cobalt and copper are the primary active metals for the amination reaction. researchgate.net The Al2O3 and diatomite support provides a high surface area and structural stability. Additional metallic components such as Ruthenium (Ru), Magnesium (Mg), and Chromium (Cr) can be included to further enhance catalytic performance and longevity. google.comgoogle.com

Table 1: Example Compositions of Cu-Co/Al2O3-Diatomite Catalyst (Weight Ratio)

| Component | Example 1 (%) | Example 2 (%) | Example 3 (%) | General Range (%) |

|---|---|---|---|---|

| Cu | 0.5 | 25.0 | 40.0 | 5.0 - 25.0 |

| Co | 20.0 | 40.0 | 30.0 | 5.0 - 30.0 |

| Ru | 0.05 | 0.01 | 0.1 | 0.01 - 0.3 |

| Mg | 0.07 | 3.0 | 4.0 | 0.05 - 1.0 |

| Cr | 0.5 | 5.0 | 10.0 | 0.1 - 5.0 |

| Support (Al2O3/Diatomite) | Balance | Balance | Balance | Balance |

Data sourced from patent CN101328129A. google.com

To maximize the conversion of 3-methoxypropanol and the selectivity towards the primary amine, reaction parameters must be carefully controlled. The process is typically run under elevated temperature and pressure to facilitate the vapor-phase reaction and maintain catalytic activity. The molar ratios of the reactants (ammonia and hydrogen) to the alcohol substrate are also critical for driving the equilibrium towards the desired product and minimizing side reactions.

Table 2: Optimized Operating Conditions for Catalytic Amination

| Parameter | Optimized Range |

|---|---|

| Pressure | 0.3 – 1.5 MPa |

| Temperature | 120 – 220 °C |

| Liquid Hourly Space Velocity (LHSV) | 0.5 – 2.0 h⁻¹ |

| Ammonia / Alcohol Molar Ratio | 4.0 – 10.0 : 1 |

| Hydrogen / Alcohol Molar Ratio | 0.5 – 5.0 : 1 |

Data sourced from patent CN101328129A. google.com

The use of continuous flow reactors, such as fixed-bed reactors, offers significant advantages over traditional batch processing for this type of industrial synthesis. amarequip.com In this setup, the gaseous reactants are continuously passed over a stationary bed of the catalyst. google.comgoogle.com This design allows for excellent temperature control, which is crucial for managing the exothermic nature of hydrogenation reactions. ajinomoto.com It also enhances safety, improves product consistency, and allows for higher throughput. amarequip.commit.edu The efficiency of the process is significantly improved by implementing a closed-loop system where unreacted ammonia, hydrogen, and 3-methoxypropanol are separated from the product stream and recycled back into the reactor feed. google.comgoogle.com

An alternative pathway to 3-Methoxypropan-1-amine involves the catalytic hydrogenation of 3-methoxypropionitrile. patsnap.com This method provides a different synthetic route, starting from a nitrile precursor instead of an alcohol. The reduction is typically carried out in an autoclave using a nickel-based catalyst.

The process involves charging an autoclave with 3-methoxypropionitrile, a solvent such as ethanol, and a modified carrier nickel catalyst. patsnap.com The reaction proceeds under hydrogen pressure at a specific temperature. patsnap.com Research has shown that parameters such as catalyst loading, temperature, and pressure significantly influence the conversion rate and final product yield.

Table 3: Effect of Catalyst Amount on 3-Methoxypropionitrile Reduction

| Catalyst Amount (g) | Raw Material Conversion (%) | Product Yield (%) |

|---|---|---|

| 0.4 | 95.20 | 92.11 |

| 4 | 96.21 | 91.68 |

| 12 | 97.00 | 94.52 |

| 20 | 97.23 | 95.43 |

| 40 | 97.15 | 95.11 |

| 60 | 97.02 | 95.86 |

Conditions: 400g 3-methoxypropionitrile, 20g ethanol, 90°C, 2.8 MPa, 2h. Data sourced from patent CN108726888A. patsnap.com

Table 4: Effect of Temperature and Pressure on 3-Methoxypropionitrile Reduction

| Temperature (°C) | Pressure (MPa) | Raw Material Conversion (%) | Product Yield (%) |

|---|---|---|---|

| 60 | 2.80 | 95.56 | 92.83 |

| 90 | 2.00 | 95.11 | 92.55 |

| 90 | 2.80 | 97.00 | 94.52 |

| 90 | 3.00 | 97.13 | 94.87 |

| 130 | 2.80 | 97.73 | 94.44 |

Conditions: 400g 3-methoxypropionitrile, 20g ethanol, 12g catalyst, 2h. Data sourced from patent CN108726888A. patsnap.com

While 3-Methoxypropan-1-amine is achiral, the development of synthetic routes for chiral amines is a significant area of modern chemistry, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. nih.govnih.gov Biocatalytic and chemoenzymatic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing chiral amine analogues. manchester.ac.ukacs.org

Key enzymatic approaches applicable to the synthesis of chiral amines include:

Transaminases (ATAs): These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiopurity. acs.org

Imine Reductases (IREDs): IREDs catalyze the stereoselective reduction of pre-formed imines to their corresponding chiral amines. manchester.ac.uk This approach offers a direct route to chiral secondary and tertiary amines.

Amine Dehydrogenases (AmDHs): These enzymes facilitate the reductive amination of a ketone using ammonia as the amine source, providing a direct pathway to chiral amines. nih.gov

These enzymatic transformations are often combined in one-pot cascade reactions, sometimes coupled with metal catalysts, to create complex chiral molecules from simple starting materials. acs.org Such chemoenzymatic strategies represent a powerful tool for accessing chiral analogues of compounds like 3-Methoxypropan-1-amine, enabling the synthesis of novel structures with specific stereochemistry. researchgate.net

Chemoenzymatic and Biocatalytic Routes for Chiral Analogues

Enzymatic Cascade Reactions for Dynamic Kinetic Resolution of Amines

Dynamic Kinetic Resolution (DKR) is a powerful technique used to convert a racemic mixture of amines into a single, enantiomerically pure product, thereby overcoming the 50% theoretical yield limit of conventional kinetic resolution. researchgate.net This is often achieved through chemoenzymatic or multi-enzyme cascade reactions.

A common strategy combines the stereospecific acylation of one amine enantiomer using a lipase (B570770) with an in-situ racemization of the remaining, unreacted enantiomer. researchgate.netdiva-portal.org This allows for the continuous conversion of the racemic starting material into a single chiral amide product, which can then be hydrolyzed to the desired amine. The racemization can be accomplished using a metal catalyst.

Alternatively, fully enzymatic cascades have been developed. These systems may use a set of two stereo-complementary transaminases (TAs) for the stereoinversion of the unwanted amine enantiomer. diva-portal.org One TA acts on the (S)-enantiomer while the other acts on the (R)-enantiomer, facilitating the racemization through a ketone intermediate. diva-portal.orgnih.gov To drive the reaction, these cascades are often performed in a two-phase system (e.g., aqueous/organic), which helps to separate the enzymes and substrates and simplify product isolation. diva-portal.org More recently, photoenzymatic DKR methods have been developed, combining visible-light photoredox catalysis for racemization with enzyme catalysis for resolution under mild conditions. rsc.org

Table 1: Examples of Enzymatic DKR Systems for Amine Synthesis This table presents generalized data from studies on various amines to illustrate the principles of DKR.

| DKR System Type | Key Enzymes/Catalysts | Typical Substrates | Key Features | Potential Yield |

|---|---|---|---|---|

| Chemoenzymatic | Lipase (e.g., from Candida antarctica) + Ruthenium Catalyst | Primary Amines | Combines enzymatic selectivity with metal-catalyzed racemization. researchgate.net | >90% |

| Bienzymatic Cascade | (R)- and (S)-selective Transaminases | Chiral Amines (e.g., 1-phenylethylamine) | Stereoinversion occurs in an aqueous phase while acylation occurs in an organic phase. diva-portal.org | Theoretically up to 100% |

| Photoenzymatic | Enzyme (e.g., Lipase) + Photoredox Catalyst | Primary Amines, Diamines | Racemization is driven by light under mild conditions. rsc.org | High Yield & Enantioselectivity |

Amine Dehydrogenase (AmDH) Mediated Reductive Amination for Chiral Amines

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of carbonyl compounds to produce chiral amines. nih.govnih.gov This biocatalytic method is highly regarded for its efficiency and sustainability. The reaction involves the direct conversion of a prochiral ketone or aldehyde using ammonia as the nitrogen source and a nicotinamide (B372718) cofactor, such as NAD(P)H, as the hydride donor. nih.govnih.gov

The key advantages of AmDH-mediated synthesis include:

High Atom Economy : The reaction is highly atom-efficient, with the primary by-product being water or inorganic carbonate when ammonium (B1175870) formate (B1220265) is used as the nitrogen and hydride source. nih.gov

Excellent Stereoselectivity : AmDHs exhibit remarkable stereocontrol, often producing the chiral amine product with over 99% enantiomeric excess (ee). nih.govrsc.org

Sustainable Reagents : The process utilizes inexpensive and readily available ammonia as the amine donor. researchgate.net

Because the NAD(P)H cofactor is expensive, an in-situ regeneration system is essential for industrial applications. This is typically achieved by using a secondary enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which recycles the oxidized cofactor (NAD(P)⁺) back to its active NAD(P)H form. nih.govfrontiersin.org While native AmDHs were initially limited to α-keto acids, protein engineering has successfully expanded their substrate scope to include a diverse range of aliphatic and aromatic ketones, making them versatile tools for chiral amine synthesis. researchgate.netfrontiersin.org

Table 2: Reductive Amination of Ketones using Amine Dehydrogenase Systems This table shows representative data on the conversion of various ketones to illustrate AmDH capabilities.

| Enzyme System | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| AmDH + Cb-FDH nih.gov | Prochiral Aliphatic & Aromatic Ketones | (R)-Amines | Up to quantitative | >99% |

| Engineered SpAmDH + GDH frontiersin.org | 1-Hydroxy-2-butanone | (2S)-2-amino-1-butanol | 91-99% | >99% |

| Engineered L-AmDH researchgate.net | Arylaliphatic Ketones | Chiral Amines | High | High |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into amine synthesis to minimize environmental impact. This involves a focus on sustainable solvents, reagents, energy efficiency, and waste minimization.

Solvent Minimization and Sustainable Reagent Utilization

The choice of solvent is critical in green chemistry. There is a significant push to replace hazardous solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) with more environmentally benign alternatives. acsgcipr.org For reductive amination reactions, solvents such as ethyl acetate, or bio-based options like cyclopentyl methyl ether (CPME) and Cyrene™, have proven effective. researchgate.netrsc.orgrsc.org

One-pot synthesis procedures, which combine multiple reaction steps without isolating intermediates, are a key strategy for solvent and waste reduction. wikipedia.org The one-pot reductive amination of carboxylic acids to primary amines using only hydrogen and ammonia over a heterogeneous catalyst is a prime example of a green and efficient process. researchgate.netrsc.org This approach is highly atom-economical and avoids the use of stoichiometric metal hydride reducing agents. organic-chemistry.org Furthermore, sourcing starting materials from renewable feedstocks, such as converting bio-based carboxylic acids or amino acids into amines, represents a significant step toward sustainability. researchgate.netchemistryviews.org

Energy Efficiency and Waste Reduction Strategies

Reducing energy consumption and waste generation are core goals of green process design. The efficiency of a chemical process can be quantified using metrics like the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI). rsc.org Strategies to improve these metrics include the development of highly active and selective catalysts that can be recycled and reused, particularly those based on precious metals. researchgate.net In some processes, the entire reaction mixture, including the solvent and unreacted starting materials, can be recycled in a continuous operation, drastically reducing waste. rsc.org

Energy consumption in large-scale chemical production, such as ammonia synthesis, is a major concern. iipinetwork.org While specific data for this compound is not widely published, principles from related industries are applicable. Energy efficiency can be improved by optimizing reaction parameters like temperature and pressure, and by designing integrated processes that recover and reuse heat. ui.ac.irresearchgate.net For example, in amine treating plants, significant energy is consumed in the regeneration of the amine solution, highlighting the importance of optimizing circulation rates and heat exchange. ui.ac.irlut.fi

Scale-Up and Process Intensification Studies

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including ensuring consistent product quality, managing heat transfer, and maintaining safety. The most common industrial method for producing 3-methoxypropan-1-amine is the continuous vapor-phase catalytic amination of 3-methoxypropanol. google.com

Table 3: Typical Industrial Process Parameters for Synthesis of 3-Methoxypropan-1-amine Data is derived from patent literature describing the catalytic amination of 3-methoxypropanol.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Catalyst | Cu-Co/Al₂O₃-diatomite | google.com |

| Temperature | 120–220 °C | google.com |

| Pressure | 0.3–1.5 MPa | google.com |

| Reactants | 3-methoxypropanol, Ammonia, Hydrogen | |

| Process Type | Continuous, vapor-phase, fixed-bed reactor | google.com |

| Post-Reaction | Condensation, gas-liquid separation, distillation |

Process Intensification (PI) aims to develop substantially smaller, cleaner, and more energy-efficient manufacturing technologies. aiche.org For amine synthesis, PI strategies include the use of continuous flow reactors, which offer superior heat and mass transfer compared to traditional batch reactors. This leads to better process control, enhanced safety, and often higher yields. rsc.org Other PI approaches involve integrating reaction and separation steps into a single unit, such as in reactive distillation, or using alternative energy sources like microwaves to reduce bulk heating requirements and improve energy efficiency. aiche.orginnotechalberta.ca

Mechanistic Studies of Chemical Reactivity and Functionalization

Elucidation of Reaction Mechanisms for 3-Methoxypropan-1-amine Hydrochloride

The chemical behavior of 3-Methoxypropan-1-amine is defined by the interplay between its primary amine and methoxy (B1213986) functional groups. Understanding the mechanisms governing its reactivity is crucial for its application in chemical synthesis.

While primary amines can undergo various oxidation reactions, detailed studies on 3-Methoxypropan-1-amine specifically point towards its decomposition pathways under thermal and oxidative stress. Research into its thermal decomposition in aqueous solutions reveals that the presence of dissolved oxygen can initiate its degradation. tandfonline.com

The proposed mechanism at lower temperatures (e.g., 70°C) with trace amounts of dissolved oxygen begins with hydrogen abstraction by an oxygen molecule. tandfonline.com This initiation step forms a 3-Methoxypropan-1-amine radical and a hydroperoxyl radical (HO₂), which then propagate a chain reaction. This process leads to a relatively high yield of propionate. The decomposition also results in the formation of other carboxylic acids, including acetate and formate (B1220265), indicating the cleavage of C-C bonds within the molecule. tandfonline.com

A study on the thermal decomposition of 3-Methoxypropylamine (B165612) (MPA) under different conditions yielded various carboxylic acids, highlighting the diversification of products based on reaction parameters.

| Condition | Formate Yield | Acetate Yield | Propionate Yield |

| <5 ppb DO, 280°C | 110 ppb | 260 ppb | 400 ppb |

| 20 ppb DO, 70°C | <2 ppb | 60 ppb | 1270 ppb |

| Data sourced from a study on the thermal decomposition of a 10 ppm initial MPA solution. tandfonline.com |

The primary amine moiety in 3-Methoxypropan-1-amine is at a reduced state and is not typically subject to further reduction. Instead, the amine functional group is itself the product of reduction reactions from various nitrogen-containing functional groups. The synthesis of primary amines is a fundamental process in organic chemistry, with several established pathways that offer high selectivity. jove.com

Key reductive pathways to synthesize primary amines include:

Reduction of Nitriles: Nitriles can be effectively converted to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comlibretexts.org

Reduction of Nitro Compounds: The reduction of nitro groups is another common method. This can be achieved through catalytic hydrogenation or by using active metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. jove.comyoutube.com

Reduction of Amides: Amides can be reduced to primary, secondary, or tertiary amines, depending on their structure, using agents like LiAlH₄. youtube.com

Reduction of Oximes and Azides: Oximes and azides also serve as precursors to primary amines and can be reduced via catalytic hydrogenation or with hydride reagents. jove.comyoutube.com

These methods allow for the selective formation of the primary amine functional group found in 3-Methoxypropan-1-amine from various starting materials.

The primary amine group is characterized by the presence of a lone pair of electrons on the nitrogen atom. This lone pair makes the amine a potent nucleophile, capable of donating its electrons to an electrophilic center to form a new covalent bond. This nucleophilic character is the basis for many of the derivatization strategies involving 3-Methoxypropan-1-amine. The reactivity of the amine allows it to attack a wide range of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds.

The methoxy group consists of an ether linkage (C-O-C), which is generally stable and unreactive under many conditions, making ethers useful as solvents. wikipedia.orglibretexts.org However, this bond can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The most common reaction involving the methoxy group is ether cleavage with strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgchemistrysteps.com

The mechanism for this cleavage involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the methoxy group into a good leaving group (an alcohol). chemistrysteps.comyoutube.com

Nucleophilic Attack: A halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the adjacent carbon atom. In the case of 3-Methoxypropan-1-amine, this would be a primary carbon, so the reaction proceeds via an Sₙ2 mechanism. wikipedia.orglibretexts.orgyoutube.com This attack displaces the alcohol and forms an alkyl halide.

Studies on the thermal decomposition of 3-Methoxypropylamine at high temperatures (280°C) in the absence of oxygen suggest that the initial step of decomposition is the hydrolysis of the ether group, which also demonstrates the potential for reactivity at this site under forcing conditions. tandfonline.com

Derivatization Strategies for Novel Chemical Entities

The nucleophilic nature of the primary amine in 3-Methoxypropan-1-amine allows for a variety of derivatization strategies to produce novel chemical entities. By reacting the amine with different electrophiles, a diverse range of substituted analogues can be synthesized.

One of the most common strategies is N-alkylation , where the amine reacts with alkyl halides to form secondary and tertiary amines. The reaction proceeds via nucleophilic substitution. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts.

Another significant strategy is reductive amination (also known as reductive alkylation). This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a more substituted amine. organic-chemistry.org Common reducing agents for this purpose include sodium borohydride and sodium triacetoxyborohydride. organic-chemistry.org This one-pot procedure is highly efficient for creating secondary amines.

The following table summarizes key derivatization strategies for the primary amine moiety.

| Strategy | Electrophile | Intermediate | Product Type | Reducing Agent (if applicable) |

| N-Alkylation | Alkyl Halide (R-X) | N/A | Secondary Amine (R-NH-R') | N/A |

| Reductive Amination | Aldehyde (R-CHO) | Imine | Secondary Amine (R-CH₂-NH-R') | Sodium Borohydride |

| Reductive Amination | Ketone (R-CO-R'') | Imine | Secondary Amine (R-CHR''-NH-R') | Sodium Borohydride |

| N-Acylation | Acyl Chloride (R-COCl) | N/A | N-substituted Amide (R-CONH-R') | N/A |

| N-Acylation | Acid Anhydride ((RCO)₂O) | N/A | N-substituted Amide (R-CONH-R') | N/A |

Conjugation Chemistry and Bioconjugation Potential

The primary amine of 3-methoxypropan-1-amine is a key functional group for conjugation chemistry, particularly in the field of bioconjugation. acs.orgthermofisher.com Primary amines are readily accessible and highly nucleophilic (in their deprotonated form), making them ideal targets for linking molecules together. thermofisher.comnih.gov

Common amine-reactive chemical groups used for bioconjugation include:

N-Hydroxysuccinimide (NHS) esters: These are highly reactive and form stable amide bonds with primary amines under mild, near-neutral pH conditions. youtube.comthermofisher.comnih.gov The reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com

Isothiocyanates and Isocyanates: These react with primary amines to form thiourea and urea linkages, respectively. thermofisher.com

Aldehydes: These can react with amines in a two-step process involving the formation of an imine followed by reductive amination to create a stable secondary amine linkage. acs.org

The versatility of these reactions allows 3-methoxypropan-1-amine to be potentially conjugated to a wide array of molecules, including proteins, peptides, and other biomolecules that have been functionalized with these amine-reactive groups. nih.gov The primary amines on the surface of proteins, such as the N-terminus of polypeptide chains and the side chain of lysine residues, are common targets for such conjugation reactions. thermofisher.comnih.gov

| Reactive Group | Target Functional Group | Resulting Covalent Bond | Typical Reaction pH |

|---|---|---|---|

| NHS Ester | Primary Amine | Amide | 7.2 - 9 |

| Imidoester | Primary Amine | Amidine | 8 - 10 |

| Isothiocyanate | Primary Amine | Thiourea | 7.0 - 9.0 |

| Aldehyde | Primary Amine | Secondary Amine (after reduction) | ~7.0 |

Structure-Reactivity Relationships in this compound Systems

The chemical reactivity of this compound is intrinsically linked to its molecular structure.

Primary Amine Group: As the primary site of nucleophilic attack, the accessibility and basicity of the amine are crucial. In the hydrochloride salt, the amine is protonated and inactive as a nucleophile. The pKa of the conjugate acid determines the pH at which the more reactive free amine form becomes available.

Propyl Chain: The three-carbon chain provides flexibility to the molecule. This conformational freedom can be advantageous in conjugation applications, allowing the amine group to orient itself effectively for reaction with a target molecule.

Methoxy Group: The methoxy group at the 3-position can influence the molecule's reactivity through electronic effects. The oxygen atom is electron-donating, which can increase the electron density along the carbon chain and potentially modulate the basicity and nucleophilicity of the amine group compared to a simple propylamine. nih.gov In some contexts, the presence of a methoxy group has been shown to enhance the nucleophilicity of an adjacent nitrogen atom. nih.gov Furthermore, the methoxy group can participate in hydrogen bonding, which may affect the molecule's solubility and interactions with solvents or other reactants.

| Structural Feature | Influence on Reactivity | Significance |

|---|---|---|

| Primary Amine (as Hydrochloride) | Protonated form is non-nucleophilic; requires deprotonation to become reactive. | Reaction pH is a critical parameter to control reactivity. |

| Alkyl Chain (Propyl) | Provides conformational flexibility. | Can facilitate optimal orientation for reactions, particularly in complex systems like bioconjugation. |

| Methoxy Group | Electron-donating properties may influence the amine's nucleophilicity. Can participate in hydrogen bonding. | Can fine-tune the electronic properties and solubility of the molecule. nih.gov |

Biological and Medicinal Chemistry Research Applications

Investigation of Biological Activity and Molecular Interactions

The molecular structure of 3-Methoxypropan-1-amine hydrochloride allows it to interact with various biological targets, including enzymes and receptors. The presence of the methoxy (B1213986) group can influence the compound's binding affinity and reactivity through hydrogen bonding and other non-covalent interactions. This has made it a useful tool for probing complex biological processes.

Enzyme Interaction Studies: Substrate and Inhibitor Characterization

In the field of enzymology, this compound serves as a valuable chemical probe. Researchers utilize this compound in biological studies to investigate enzyme interactions and their corresponding biochemical pathways. It can function as either a substrate, being chemically transformed by an enzyme, or as an inhibitor, blocking the enzyme's active site.

One notable application is in enzymatic cascade reactions. A study demonstrated the use of 3-methoxypropan-1-amine in such cascades for the dynamic kinetic resolution of amines. This process is crucial for the synthesis of chiral compounds, which are of high importance in the pharmaceutical industry due to the stereospecific nature of drug-receptor interactions.

Role in Metabolic Pathways and Signal Transduction Mechanisms

The compound is instrumental in studies aimed at elucidating metabolic pathways. The metabolism of alkyl amine-containing drugs is a critical area of pharmacology, often involving cytochrome P450 (P450) enzymes. These enzymes can oxidize amines, leading to the formation of various metabolites. nih.gov The pathways involved in the mechanism of action of this compound may include such metabolic processes and also signal transduction mechanisms. For instance, the metabolism of secondary alkyl amines can proceed through two primary routes: N-dealkylation to a primary amine or N-oxidation to a secondary hydroxylamine, both of which can lead to the formation of metabolic-intermediate (MI) complexes with P450 enzymes. nih.gov Studying how simple amines like this compound are processed provides insight into the broader metabolism of more complex drugs containing similar structural motifs.

Interaction with Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine)

There is evidence to suggest that this compound may interact with critical neurotransmitter systems, specifically those involving serotonin and dopamine (B1211576). Preliminary studies indicate it might influence these pathways, which are fundamental to mood regulation and cognitive function.

While direct studies on this compound are emerging, research on structurally related compounds provides valuable context. For example, 3-methoxytyramine (3-MT), the major metabolite of dopamine, has been shown to be a neuromodulator that can induce behavioral effects independently of dopamine, partly through the trace amine-associated receptor 1 (TAAR1). nih.govplos.org Furthermore, 3-MT demonstrates the ability to bind not only to dopamine receptors (D1 and D2) with moderate affinity but also to α2A-adrenergic receptors with high affinity. nih.gov These findings suggest a potential mechanism by which simple methoxy-alkylamines could exert influence within the central nervous system, warranting further investigation into the specific receptor binding profile of this compound.

| Receptor Subtype | Interaction of Dopamine (IC₅₀ µM) | Interaction of 3-Methoxytyramine (IC₅₀ µM) |

| Dopamine D1 | 1.1 ± 0.16 | 121 ± 43 |

| Dopamine D2 | 0.7 ± 0.3 | 36 ± 14 |

| Alpha-2A Adrenergic | 2.6 ± 0.5 | 3.6 ± 0.2 |

| Alpha-2C Adrenergic | 3.2 ± 0.7 | 55 ± 14 |

| Data sourced from a study on cloned human receptors. nih.gov |

Drug Discovery and Pharmaceutical Development Potential

The utility of this compound extends significantly into the realm of drug discovery, where it is primarily used as a structural scaffold in the synthesis of more complex, biologically active molecules.

Scaffold Design for Enzyme Inhibitors (e.g., β-secretase BACE1)

The compound has demonstrated potential in drug development, particularly as a scaffold for creating inhibitors that target specific enzymes implicated in disease. A key example is its application in the design of inhibitors for β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. BACE1 inhibitors often feature a tertiary amine capable of being protonated at physiological pH, allowing for electrostatic interactions with negatively charged aspartic acid residues (Asp32 and Asp228) in the enzyme's catalytic site. nih.gov The 3-methoxypropan-1-amine structure provides a suitable backbone that can be modified to fit the BACE1 active site, highlighting its role in developing disease-modifying therapies. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The 3-methoxypropylamine (B165612) motif is featured in compounds that have been subject to rigorous SAR analysis. For instance, in the development of the anticonvulsant Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), the 3-oxy site was systematically modified. nih.gov The study revealed that small, nonpolar, and nonbulky substituents at this position retained pronounced anticonvulsant activity, demonstrating that this part of the scaffold can accommodate hydrophobic groups. nih.gov

The following table summarizes key findings from the SAR study on Lacosamide analogs, focusing on the impact of modifications at the 3-oxy position.

| 3-Oxy Substituent (R in -OCH₂R) | Anticonvulsant Activity (MES ED₅₀, mg/kg) |

| Methyl (Lacosamide) | 11.1 |

| Ethyl | 10.1 |

| Propyl | 14.7 |

| Allyl | 12.3 |

| Phenyl | >100 |

| Data adapted from a SAR study on Lacosamide analogs. nih.gov |

Structure-Property Relationship (SPR) studies analyze how molecular structure influences physical and chemical properties, which in turn affect a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). For scaffolds like 3-methoxypropylamine, key properties include solubility, lipophilicity (logP), and metabolic stability. The methoxy group, for example, can improve metabolic stability compared to more labile groups. nih.gov The relationship between a scaffold's structure and its properties is critical; for instance, increasing the number of rigid rings can alter material properties like crystallinity, which influences solubility and formulation characteristics. rsc.org Understanding these relationships allows chemists to fine-tune scaffolds to achieve a balance of potency, selectivity, and drug-like properties.

Development of Chiral Compounds for Pharmaceutical Applications

Chiral amines are critical components in a significant portion of commercial pharmaceuticals, as their specific three-dimensional arrangement is often essential for biological activity. cpu.edu.cn The synthesis of enantiopure chiral amines is a key challenge in drug development. cpu.edu.cn 3-Methoxypropan-1-amine can be utilized in processes designed to produce chiral molecules. For instance, it has been implicated in enzymatic cascade reactions for the dynamic kinetic resolution of amines, a sophisticated method for synthesizing chiral compounds that are highly relevant for the pharmaceutical industry. nih.gov Such biocatalytic methods, which may involve enzymes like transaminases or dehydrogenases, are prized for their high stereoselectivity and ability to function under mild, sustainable conditions, offering a significant advantage over traditional chemical routes. cpu.edu.cn

Design of Allosteric Modulators (e.g., Bcr-Abl inhibitors)

Allosteric modulators represent a sophisticated class of drugs that bind to a site on a protein distinct from the primary active site, inducing a conformational change that alters the protein's activity. The Bcr-Abl tyrosine kinase, an oncoprotein responsible for chronic myeloid leukemia (CML), is a key target for such inhibitors. mdpi.comnih.gov A notable allosteric site on the Abl kinase domain is the myristoyl binding pocket. nih.gov Inhibitors that target this site, such as asciminib (B605619) (ABL001), can effectively shut down kinase activity. nih.gov

Preclinical Characterization of Derivatives (e.g., In Vitro and In Vivo Efficacy)

Once a derivative incorporating the 3-methoxypropan-1-amine moiety is synthesized, it undergoes rigorous preclinical characterization to determine its potential as a therapeutic agent. This process involves a series of in vitro and in vivo evaluations.

In Vitro Characterization: The initial assessment involves testing the compound's activity in cell-free and cell-based assays. For example, if the target is a kinase, its inhibitory potential would be quantified by determining the IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. mdpi.com In the context of developing GPR88 receptor agonists, derivatives are tested for their potency in stimulating receptor activity, measured by EC₅₀ values in cAMP assays. mdpi.com

In Vivo Efficacy: Compounds that show promising in vitro activity are advanced to in vivo studies using animal models of the target disease. For instance, a novel GPR88 agonist, RTI-122, was evaluated in a "drinking-in-the-dark" mouse model to test its efficacy in reducing binge-like alcohol consumption, demonstrating a significant therapeutic effect. mdpi.com Similarly, the efficacy of Bcr-Abl inhibitors can be tested in murine bone marrow transplantation models using cells that express the Bcr-Abl protein. nih.gov These studies are crucial for establishing a proof-of-concept for the compound's therapeutic utility.

Metabolic Stability and Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its success. The metabolic stability of a compound is a key component of this profile.

Metabolic stability is often first assessed in vitro using liver microsomes from various species, including humans, to measure the rate of metabolic degradation. These assays determine key parameters such as the metabolic half-life (t½) and intrinsic clearance (CL), which predict how quickly the compound will be eliminated from the body. mdpi.com The free base form of the title compound, 3-methoxypropylamine, has been identified in human blood, indicating its presence in the human exposome. nih.gov

The methoxy group within the 3-methoxypropan-1-amine structure is a potential site for metabolism, specifically O-demethylation, which can be a primary metabolic pathway. Identifying such "metabolically labile sites" is a key step in drug development. If a compound is metabolized too rapidly, as was the case with the GPR88 agonist RTI-13951–33 (t½ of 0.7 h), medicinal chemists will design analogues to block these sites and improve stability. mdpi.com For example, blocking benzylic hydroxylation in one series of compounds successfully improved metabolic stability in liver microsomes. The ultimate goal is to develop a compound with an optimized pharmacokinetic profile, such as a long half-life and good oral bioavailability, to ensure it remains at a therapeutic concentration in the body for an effective duration. nih.gov

| Compound | Target | Half-Life (t½) in Liver Microsomes | Clearance Classification |

|---|---|---|---|

| RTI-13951–33 | GPR88 Agonist | 2.2 min | High Clearance |

| 4-CMC | Synthetic Cathinone | > 60 min | Low Clearance |

| 4-MDMB | Synthetic Cathinone | < 20 min | High Clearance |

| 3-CMC | Synthetic Cathinone | 20 - 60 min | Intermediate Clearance |

Applications in Peptoid Chemistry and Combinatorial Libraries

Integration of Methoxy Functionality into Peptoid Backbones

This compound is a valuable reagent in the field of peptoid chemistry. nih.gov Peptoids, or N-substituted glycines, are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive candidates for drug development. The synthesis of peptoids often involves a two-step submonomer method where a primary amine is introduced. This compound serves as a primary amine building block, allowing for the specific introduction of a methoxy-terminated side chain onto the peptoid backbone. nih.gov This functionality can influence the peptoid's solubility, conformational preferences, and binding interactions. Research has shown its successful integration in the generation of dipeptoids, with studies reporting yields greater than 75% under optimized conditions. nih.gov

High-Throughput Screening Library Generation

The discovery of new drug leads often begins with high-throughput screening (HTS), where vast libraries of chemical compounds are tested for activity against a biological target. Combinatorial chemistry is the engine that generates these libraries, enabling the synthesis of a large number of structurally diverse molecules in a systematic and efficient manner.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations (e.g., DFT Studies)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and reactivity of 3-Methoxypropan-1-amine hydrochloride. These calculations provide a static, ground-state picture of the molecule.

The electronic structure of a molecule is fundamental to its chemical character. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. irjweb.comnih.govaimspress.com For this compound, the electron-donating methoxy (B1213986) group and the protonated amine functionality significantly influence the electron distribution and orbital energies.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net These maps are invaluable for predicting how the molecule will interact with other chemical species. nih.gov For this compound, MEP analysis would typically reveal electron-rich regions (negative potential), primarily around the oxygen atom of the methoxy group, making it a likely site for electrophilic attack. Conversely, electron-deficient regions (positive potential) would be concentrated around the hydrogen atoms of the protonated amine group (-NH3+), indicating these are sites for nucleophilic interaction. nih.gov

Table 1: Illustrative Frontier Orbital Data for 3-Methoxypropan-1-amine

This table presents hypothetical data typical of a DFT analysis to illustrate the concepts.

| Parameter | Energy (eV) | Description |

| EHOMO | -9.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | 2.1 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| Energy Gap (ΔE) | 11.6 | The difference between LUMO and HOMO energies, reflecting the molecule's kinetic stability. irjweb.com |

DFT calculations can predict a molecule's reactivity through various descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness. irjweb.comnih.gov A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a hard molecule. nih.gov These parameters help in understanding the molecule's propensity to participate in chemical reactions.

Furthermore, quantum chemical methods can model entire reaction pathways, for instance, in oxidation or substitution reactions that 3-Methoxypropan-1-amine can undergo. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics. This modeling provides a mechanistic understanding of how the compound transforms, which is crucial for its application as a synthetic intermediate.

The unprotonated form of the title compound, 3-Methoxypropylamine (B165612), is recognized for its use as a corrosion inhibitor, particularly in steam condensate systems and for the treatment of aluminum surfaces. atamankimya.comatamanchemicals.comulisboa.pt DFT studies are pivotal in elucidating the mechanism behind this inhibitive action. Such studies model the interaction between the inhibitor molecule and a metal surface (e.g., iron or aluminum).

The calculations can determine the most stable adsorption geometry, identifying which parts of the molecule bind to the surface. It is expected that the nitrogen atom of the amine group and the oxygen atom of the ether linkage would act as primary adsorption centers, donating lone-pair electrons to the vacant d-orbitals of the metal atoms. By calculating the adsorption energy, DFT can quantify the strength of the metal-inhibitor bond, explaining the formation of a protective film that prevents corrosion. atamanchemicals.com

Molecular Dynamics (MD) Simulations

While quantum methods provide a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD is particularly useful for studying conformational changes and interactions in a solution or with large biological systems.

This compound possesses significant conformational flexibility due to the rotation around its single bonds. MD simulations in a solvent, such as water, can explore the potential energy surface of the molecule to identify its most stable conformations. These simulations track the atomic motions over time, revealing how the molecule folds and flexes and the timescale of these changes. This analysis provides a realistic picture of the molecule's structure and dynamics in its operational environment, which can influence its reactivity and binding capabilities. nih.gov

The compound has been utilized in biological research to study enzyme interactions and serves as a scaffold for developing enzyme inhibitors, such as those targeting the β-secretase (BACE1) enzyme implicated in Alzheimer's disease. MD simulations are an essential tool for studying these binding interactions in detail.

In a typical simulation, the ligand (this compound or its derivative) is placed in the binding site of a macromolecule (e.g., an enzyme). The simulation then reveals the dynamic process of binding and unbinding, the stability of the ligand in the active site, and the specific intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that anchor it. mdpi.com Furthermore, MD simulations can be used to calculate the binding free energy, a quantitative measure of binding affinity that is critical in drug design and development. nih.gov

Table 2: Illustrative Binding Energy Contribution for Ligand-Enzyme Complex

This table provides a hypothetical breakdown of interactions as would be determined from an MD simulation.

| Interaction Type | Contributing Atoms/Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond | Amine (-NH3+) with Aspartate residue | -4.5 |

| Hydrogen Bond | Methoxy (-OCH3) with Serine residue | -2.1 |

| Hydrophobic | Propyl chain with Leucine/Valine residues | -3.2 |

| Total Binding Energy | - | -9.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of molecules with their physical, chemical, or biological activities. mdpi.comqsartoolbox.org 3-Methoxypropan-1-amine has been included as a data point in the development and validation of several QSAR and Quantitative Structure-Property Relationship (QSPR) models aimed at predicting specific endpoints.

QSAR studies incorporating 3-methoxypropan-1-amine have been utilized to predict toxicological and physicochemical properties. In one study, it was part of a large dataset of 1994 compounds used to create a QSAR model for predicting 40-hour toxicity to the protozoan Tetrahymena pyriformis. qsardb.org The model recorded a specific toxicity value (log(1/IGC50)) for the compound, contributing to a broader understanding of how molecular structure influences aquatic toxicity. qsardb.org

Another QSAR approach, known as Graph Machines, used 3-methoxypropan-1-amine in a training set of 46 amines to model thermodynamic properties relevant to CO2 capture. researchgate.net This model aimed to predict the acidity constant (pKa*), a key parameter in the efficiency of amine scrubbing technologies for post-combustion carbon capture. researchgate.net Furthermore, in the field of analytical chemistry, a Quantitative Structure-Retention Relationship (QSRR) model was developed to predict the gas chromatography retention indices of various compounds, with 3-methoxypropan-1-amine included in the dataset. acs.org

| QSAR/QSPR Study Focus | Predicted Property | Role of 3-Methoxypropan-1-amine |

| Ecotoxicology | 40-h Tetrahymena toxicity (pIGC50). qsardb.org | Member of compound dataset for model development. qsardb.org |

| Environmental Engineering | Thermodynamic constants (pKa*) for CO2 capture. researchgate.net | Member of training set for Graph Machine-based QSAR model. researchgate.net |

| Analytical Chemistry | Gas chromatography retention index. acs.org | Member of compound dataset for QSRR model. acs.org |

In medicinal chemistry, 3-methoxypropan-1-amine serves as a crucial building block or structural motif in the synthesis of libraries of compounds for drug discovery. semanticscholar.orgnih.govacs.org While direct QSAR models for designing analogues of 3-methoxypropan-1-amine itself are not the primary focus, the principles of structure-activity relationships (SAR), a concept closely related to QSAR, are extensively applied. acs.orgacs.org In these studies, the 3-methoxypropyl group is systematically incorporated and modified to probe its effect on binding affinity, selectivity, and pharmacokinetic properties.

For instance, in the development of inhibitors for Beta Secretase (BACE1), a target for Alzheimer's disease, 3-methoxypropan-1-amine was used to create a series of aminomethyl-derived analogues. acs.orgnih.gov The optimization of the amine substituent was found to be critical for balancing hydrogen-bonding ability with ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov Similarly, in the design of DNA gyrase B inhibitors active against ESKAPE pathogens, a compound featuring a 3-methoxypropylamino group retained low nanomolar inhibition, demonstrating the value of this substituent in maintaining potency. nih.gov The insights gained from these systematic variations guide the rational design of new molecules with improved therapeutic profiles. acs.orgnih.gov

| Therapeutic Target | Role of the 3-Methoxypropylamino Moiety |

| Beta Secretase (BACE1) | Used as a key amine substituent to optimize potency and ADME properties of inhibitors. acs.orgnih.gov |

| Butyrylcholinesterase (BChE) | Incorporated as a side chain in the lead optimization of inhibitors for Alzheimer's disease. nih.gov |

| DNA Gyrase B | Included as a C5 substituent on a benzothiazole (B30560) scaffold, retaining low nanomolar inhibition against the enzyme. nih.gov |

| Bcr-Abl (Allosteric Site) | Used in the synthesis of a library of pyrazolo[3,4-d]pyrimidines to explore SAR for allosteric inhibitors. acs.orgnih.gov |

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational strategies for identifying promising molecules from vast chemical spaces. 3-Methoxypropan-1-amine and its derivatives have been featured in such approaches across different scientific domains.

In the context of materials science and environmental technology, a computational approach involving molecular simulations and machine learning was used for the in silico screening of hundreds of potential candidates for CO2 capture, a library which included 3-methoxypropylamine. researchgate.net This screening helped identify promising classes of amines for this application. researchgate.net

In drug discovery, the compound is frequently used as a building block in the creation of combinatorial and virtual libraries. For example, its use in the synthesis of potential Cereblon-targeting agents provided a proof-of-principle for using virtual screens to identify novel molecular structures for building new chemical libraries. google.com In the development of DNA gyrase B inhibitors, researchers noted that the three-dimensional pharmacophore models constructed could serve as a useful tool for the in silico screening of large compound databases. acs.org Similarly, the discovery of a lead compound for allosteric Bcr-Abl inhibitors originated from screening a large combinatorial library, and subsequent optimization efforts involved synthesizing focused libraries using building blocks like 3-methoxypropan-1-amine. acs.orgnih.gov These examples underscore the utility of the compound as a component in virtual and real libraries designed for high-throughput and in silico screening campaigns.

Materials Science and Advanced Industrial Applications Research

Corrosion Inhibition Mechanisms and Performance Enhancement

3-Methoxypropan-1-amine hydrochloride, and its free base form 3-Methoxypropylamine (B165612) (MOPA), demonstrate significant efficacy as corrosion inhibitors, particularly for steel in various industrial environments. researchgate.net The protective mechanism is multifaceted, involving surface adsorption and neutralization of corrosive species.

The effectiveness of 3-Methoxypropylamine (MOPA) as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal's surface, creating a protective barrier against corrosive agents. Studies have shown that this adsorption process follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model assumes that a monolayer of the inhibitor molecules forms on the metal surface and that there is a fixed number of adsorption sites, with each site holding one adsorbate molecule.

The adherence to the Langmuir isotherm implies a spontaneous and stable inhibition process. researchgate.net The thermodynamic parameter, the Gibbs free energy of adsorption (ΔG°ads), provides insight into the nature of this interaction. Negative values for ΔG°ads indicate that the adsorption is a spontaneous process. researchgate.netscielo.org.mx The magnitude of this value suggests that the primary mechanism is physical adsorption, which involves electrostatic interactions between the inhibitor molecules and the charged metal surface. researchgate.net The degree of surface coverage increases with a higher concentration of the inhibitor, as more molecules become available to attach to the metal surface, thereby impeding the formation of metal oxides. researchgate.net

Table 1: Adsorption Characteristics of 3-Methoxypropylamine (MOPA)

| Parameter | Finding | Implication |

| Adsorption Model | Follows Langmuir Adsorption Isotherm researchgate.netresearchgate.net | Monolayer, uniform surface coverage. |

| Thermodynamics | Negative ΔG°ads value researchgate.net | Spontaneous and stable adsorption process. |

| Adsorption Type | Physical Adsorption (Physisorption) researchgate.net | Adsorption is based on electrostatic forces. |

| Concentration Effect | Inhibition efficiency increases with concentration researchgate.net | Greater surface coverage is achieved at higher concentrations. |

Electrochemical studies confirm the formation of a protective inhibitor film on metal surfaces. Techniques such as polarization measurements and electrochemical impedance spectroscopy (EIS) are used to characterize these films. Polarization diagrams have revealed that 3-Methoxypropylamine acts as a mixed-type inhibitor. researchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

EIS studies, often represented by Nyquist plots, show that the presence of the inhibitor increases the charge-transfer resistance (Rct) and decreases the double-layer capacitance (Cdl). scielo.org.mx An increase in the diameter of the semicircle on a Nyquist plot with increasing inhibitor concentration points to enhanced corrosion protection. scielo.org.mx The increased charge-transfer resistance indicates that it is more difficult for charge to move across the metal-solution interface, thereby slowing the rate of corrosion. The decrease in double-layer capacitance is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules, which effectively thickens the electrical double layer. scielo.org.mx

Table 2: Electrochemical Findings for Inhibitor Film

| Technique | Observation | Interpretation |

| Polarization | Affects both anodic and cathodic curves researchgate.net | Mixed-type inhibitor, suppressing both metal dissolution and hydrogen evolution. |

| Electrochemical Impedance Spectroscopy (EIS) | Increased charge-transfer resistance (Rct) scielo.org.mx | Slower corrosion rate due to inhibition of charge transfer at the interface. |

| Electrochemical Impedance Spectroscopy (EIS) | Decreased double-layer capacitance (Cdl) scielo.org.mx | Adsorption of inhibitor molecules displaces water, forming a protective film. |

In steam condensate systems, corrosion is often driven by the presence of dissolved gases, primarily carbon dioxide, which forms carbonic acid and lowers the pH of the condensate. atamankimya.comunichemchemicalindustries.com 3-Methoxypropylamine is widely used as a neutralizing amine to combat this form of acidic corrosion. atamankimya.comsilverfernchemical.comifotop.ru Its function is to elevate the pH of the water by neutralizing the carbonic acid. unichemchemicalindustries.com

This compound is particularly suitable for this application due to its volatility, which allows it to be carried over with the steam and distribute throughout the entire condensate system. unichemchemicalindustries.com It possesses a desirable distribution ratio and high basicity, ensuring effective neutralization. atamankimya.com By maintaining a more alkaline environment, it helps preserve the protective iron oxide (passivating) layer on the metal surfaces, preventing further corrosion. unichemchemicalindustries.com It can be used as a morpholine (B109124) substitute in water treatment formulations. atamankimya.comsilverfernchemical.com

The performance of 3-Methoxypropylamine can be enhanced when used in combination with other corrosion inhibitors, creating a synergistic effect. For instance, it is sometimes used in conjunction with oxygen scavengers like hydrazine (B178648) to provide comprehensive protection against both acid and oxygen-induced corrosion in steam systems. atamankimya.com

Furthermore, it can be part of a blended amine formulation. google.com Such blends are designed to provide a wider range of protection across different parts of a system where temperatures and condensation rates vary. The combination of amines with different volatilities and basicities can offer more uniform pH control throughout a complex industrial process, such as in refinery overhead systems, than a single amine could achieve on its own. google.com

Polymer Chemistry and Resin Modification

The reactive primary amine group and the methoxy (B1213986) functionality make 3-Methoxypropylamine a valuable monomer and modifier in polymer chemistry.

3-Methoxypropylamine serves as a building block in the synthesis of various polymers. It is notably used in the manufacture of polyamide resins. silverfernchemical.com In this context, the primary amine group can react with carboxylic acid groups or their derivatives (like acyl chlorides) through condensation polymerization to form amide linkages, which constitute the backbone of the polyamide chain.

The compound also reacts with acrylonitrile (B1666552) polymers to generate polyelectrolytes. These water-soluble polymers are utilized as flocculating agents in water treatment applications. silverfernchemical.com The incorporation of the amine modifies the polymer structure, imparting specific properties required for its intended application.

Enhancing Polymer Properties and Performance

This compound, and more commonly its free base form 3-Methoxypropylamine (MOPA), serves as a valuable monomer and modifier in the synthesis of advanced polymers. Its primary application in this field is in the manufacture of polyamide resins. atamankimya.comsilverfernchemical.com As a monofunctional primary amine, it can be incorporated into polymer structures to control molecular weight by acting as a chain terminator or to introduce specific side chains that modify the final properties of the resin.

The incorporation of the methoxypropyl group can influence several key characteristics of the resulting polyamide. These modifications can include:

Flexibility: The ether linkage in the side chain can increase the segmental mobility of the polymer backbone, potentially leading to improved flexibility and impact resistance compared to polyamides made with purely aliphatic diamines.

Solubility: The polarity imparted by the methoxy group can alter the solubility of the polyamide, making it more compatible with a wider range of solvents or other polymers in blended formulations.

Adhesion: The amine and ether functionalities can enhance the polymer's ability to adhere to various substrates, a critical factor in coating and adhesive applications.

While detailed quantitative data on the specific performance enhancements in publicly available literature is limited, its use in polyamide resin formulations points to its role in tailoring polymer properties for specialized industrial applications. atamankimya.comsilverfernchemical.com

Advanced Coating Formulations and Adhesion Promotion

This compound, through its free base form, is a key additive in the formulation of advanced coatings, where it functions as both an emulsifier and an adhesion promoter, particularly for metal substrates. atamankimya.comunivarsolutions.com Its bifunctional nature, possessing both a polar amine group and a moderately nonpolar ether segment, allows it to effectively modify surface and interfacial properties critical to coating performance.

In water-based anionic coatings and wax emulsions, 3-Methoxypropylamine acts as a powerful emulsifying agent. It reacts with fatty acids (like oleic acid) to form amine soaps, which are effective surfactants. atamankimya.com These soaps stabilize the dispersion of natural or synthetic waxes and resins in water, creating stable emulsions used in floor polishes, textile finishes, and water-based paints. atamankimya.com

A key feature of this amine in wax emulsion formulations is its volatility. During the drying process, the 3-Methoxypropylamine volatilizes along with the water. atamankimya.comsilverfernchemical.com This leaves behind a water-insoluble wax or polymer film, providing a durable and water-resistant finish. atamankimya.com This characteristic is highly desirable in protective coatings and polishes. A patent for wax emulsion polishes lists "methoxy propyl amine" as a key ingredient for emulsifying carnauba wax, demonstrating its practical application. google.com

| Component Type | Example Material | Function in the Emulsion |

|---|---|---|

| Waxy Material | Carnauba Wax / Polyethylene Wax | Forms the protective, water-resistant film. |

| Fatty Acid | Oleic Acid | Reacts with the amine to form the emulsifying soap. |

| Amine Neutralizer | 3-Methoxypropylamine | Forms amine soap; stabilizes the emulsion; volatilizes on drying. |

| Solvent | Water | Continuous phase for the dispersion. |

The compound is widely cited as an effective adhesion promoter for coatings on aluminum and its alloys. atamankimya.comsilverfernchemical.com The mechanism of adhesion is rooted in the chemical interactions between the amine and the native oxide/hydroxide layer present on the metal surface. Aluminum surfaces are naturally covered by a thin layer of aluminum oxide (Al₂O₃) and aluminum hydroxide (Al(OH)₃), which presents sites for chemical bonding. researchgate.netresearchgate.net

The adhesion promotion by 3-Methoxypropylamine occurs through two primary interfacial mechanisms:

Lewis Acid-Base Interactions: The aluminum atoms on the surface oxide layer can act as Lewis acid sites (electron acceptors). The primary amine group (-NH₂) of the molecule contains a lone pair of electrons on the nitrogen atom, functioning as a Lewis base (electron donor). This allows for the formation of strong coordinate covalent bonds between the amine nitrogen and the aluminum sites on the surface. researchgate.net

Hydrogen Bonding: The surface of the aluminum oxide is rich in hydroxyl groups (Al-OH). The hydrogen atoms on the amine group can act as hydrogen bond donors, while the oxygen of the methoxy group and the nitrogen of the amine group can act as hydrogen bond acceptors. This network of hydrogen bonds forms a strong, stable interface between the metal substrate and the primer or coating. researchgate.netstuk.solutions

These chemical bonds create a robust interfacial layer that links the inorganic metal substrate to the organic polymer coating, significantly improving adhesion and the durability of the bond, especially in challenging environments. stuk.solutionsgoogle.com

| Interaction Type | Molecule Group | Metal Surface Site | Resulting Bond |

|---|---|---|---|

| Lewis Acid-Base Interaction | Amine Group (-NH₂) Nitrogen | Lewis Acidic Al³⁺ Site | Coordinate Covalent Bond (N → Al) |

| Hydrogen Bonding | Amine Group Hydrogens (-NH₂) | Surface Hydroxyl Oxygen (Al-O-H) | Interfacial Hydrogen Bond Network |

| Hydrogen Bonding | Methoxy Group Oxygen (-OCH₃) | Surface Hydroxyl Hydrogen (Al-O-H) | Interfacial Hydrogen Bond Network |

Water Treatment Technologies and Flocculation Studies

3-Methoxypropylamine is utilized as a precursor in the synthesis of polymeric flocculants for water treatment applications. atamankimya.comsilverfernchemical.com While not typically used in its simple hydrochloride form, it is reacted with other monomers to create high-molecular-weight polymers that are effective in solid-liquid separation processes. Specifically, water-soluble polyelectrolytes are prepared by reacting 3-Methoxypropylamine with acrylonitrile polymers.

The flocculant derived from 3-Methoxypropylamine functions as a cationic polyelectrolyte. In an aqueous solution, the primary amine groups along the polymer chain become protonated (-NH₃⁺), imparting a positive charge to the macromolecule. This positive charge is fundamental to its flocculation mechanism when treating typical wastewater, where suspended particles (like clays, silica, and organic matter) are predominantly negatively charged.

The flocculation process is governed by two principal mechanisms:

Charge Neutralization: The positively charged cationic polymer adsorbs onto the surface of negatively charged colloidal particles. This neutralizes the surface charge, reducing the electrostatic repulsion (zeta potential) that keeps the particles suspended. With the repulsive barrier lowered, van der Waals forces of attraction can predominate, allowing the particles to aggregate. mdpi.comescholarship.org

Polymer Bridging: The long-chain nature of the polyelectrolyte is crucial for the bridging mechanism. A single polymer chain can adsorb onto multiple destabilized particles simultaneously, creating physical "bridges" that link the particles together. This process agglomerates smaller micro-flocs into much larger, more robust macro-flocs that are dense enough to settle out of suspension rapidly. mdpi.comresearchgate.netresearchgate.net